molecular formula C16H15ClF2N2O2 B2461293 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea CAS No. 1798516-18-3

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2461293
CAS No.: 1798516-18-3
M. Wt: 340.75
InChI Key: HFHWROYXESHGOJ-UHFFFAOYSA-N
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Description

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound that features a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea typically involves the reaction of 2-(2-chlorophenyl)-2-methoxyethylamine with 2,6-difluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and difluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(2,6-difluorophenyl)urea
  • 1-(2-Methoxyethyl)-3-(2,6-difluorophenyl)urea
  • 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-phenylurea

Uniqueness

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea is unique due to the presence of both chlorophenyl and difluorophenyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O2/c1-23-14(10-5-2-3-6-11(10)17)9-20-16(22)21-15-12(18)7-4-8-13(15)19/h2-8,14H,9H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHWROYXESHGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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